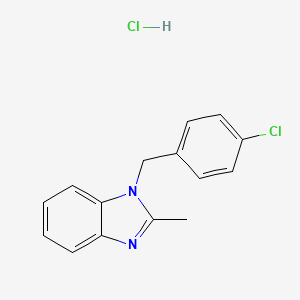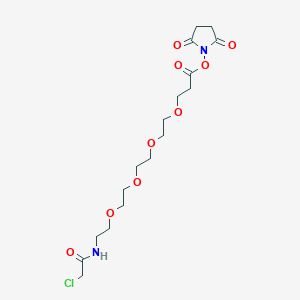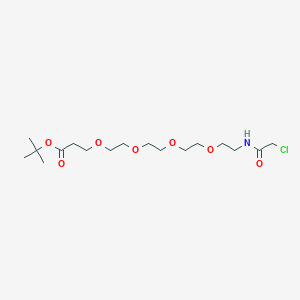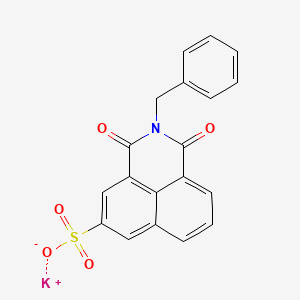
Clathrin-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clathrin-IN-25 is a chemical compound known for its role as an inhibitor in clathrin-mediated endocytosis Clathrin-mediated endocytosis is a fundamental cellular process that facilitates the internalization of various molecules, including nutrients and signaling receptors, into the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clathrin-IN-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Clathrin-IN-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Clathrin-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of clathrin-mediated endocytosis and to investigate the role of clathrin in cellular processes.
Biology: Employed in research to understand the dynamics of cellular uptake and trafficking of molecules, as well as the regulation of signal transduction pathways.
Medicine: Explored for its potential therapeutic applications in diseases where clathrin-mediated endocytosis is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and in the design of targeted therapies.
Mecanismo De Acción
Clathrin-IN-25 exerts its effects by inhibiting the formation of clathrin-coated vesicles, which are essential for clathrin-mediated endocytosis. The compound binds to specific sites on the clathrin triskelion, preventing its assembly into the clathrin-coated pits. This inhibition disrupts the internalization of molecules into the cell, affecting various cellular processes such as nutrient uptake, signal transduction, and membrane recycling.
Comparación Con Compuestos Similares
Similar Compounds
Pitstop 2: Another inhibitor of clathrin-mediated endocytosis, known for its ability to block the interaction of clathrin with adaptor proteins.
Dynasore: A compound that inhibits dynamin, a protein involved in the scission of clathrin-coated vesicles from the plasma membrane.
Uniqueness of Clathrin-IN-25
This compound is unique in its specific targeting of the clathrin triskelion, making it a valuable tool for studying the precise mechanisms of clathrin-mediated endocytosis. Unlike other inhibitors, this compound does not affect other endocytic pathways, providing a more targeted approach in research and therapeutic applications.
Propiedades
IUPAC Name |
potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S.K/c21-18-15-8-4-7-13-9-14(26(23,24)25)10-16(17(13)15)19(22)20(18)11-12-5-2-1-3-6-12;/h1-10H,11H2,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYIOVSMFKQQC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12KNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
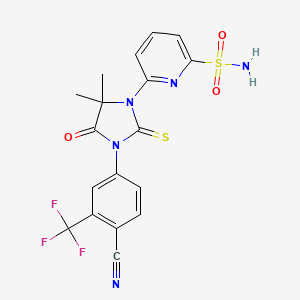

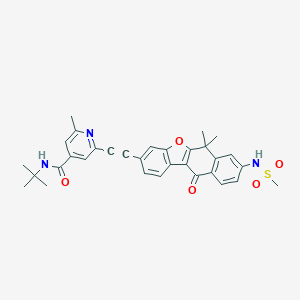
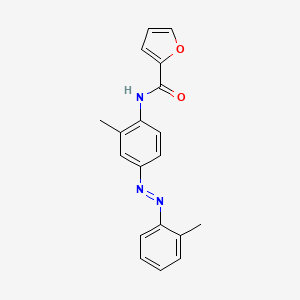
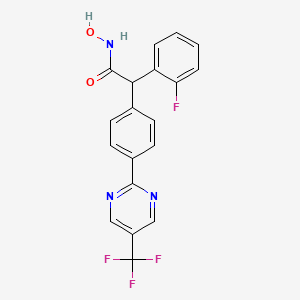
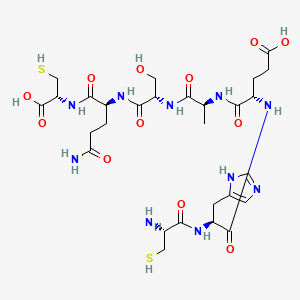
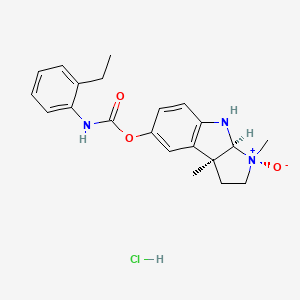
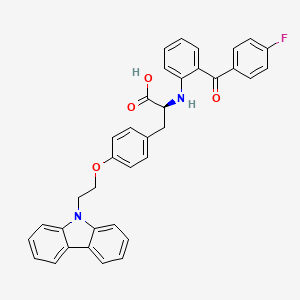
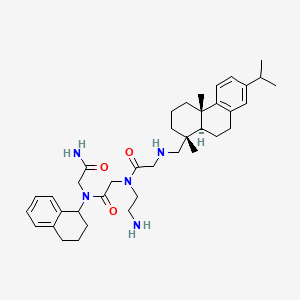
![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)
